1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14659489
InChI: InChI=1S/C10H13F2NO2/c1-14-9-4-7(5-13)2-3-8(9)15-6-10(11)12/h2-4,10H,5-6,13H2,1H3
SMILES:
Molecular Formula: C10H13F2NO2
Molecular Weight: 217.21 g/mol

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine

CAS No.:

Cat. No.: VC14659489

Molecular Formula: C10H13F2NO2

Molecular Weight: 217.21 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine -

Specification

Molecular Formula C10H13F2NO2
Molecular Weight 217.21 g/mol
IUPAC Name [4-(2,2-difluoroethoxy)-3-methoxyphenyl]methanamine
Standard InChI InChI=1S/C10H13F2NO2/c1-14-9-4-7(5-13)2-3-8(9)15-6-10(11)12/h2-4,10H,5-6,13H2,1H3
Standard InChI Key ZTJLXUVUKFXZRA-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)CN)OCC(F)F

Introduction

Chemical Identity and Structural Characteristics

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine (CAS 1373866-31-9) is a primary amine featuring a benzene ring substituted with methoxy (-OCH₃), 2,2-difluoroethoxy (-OCH₂CF₂H), and methanamine (-CH₂NH₂) groups. Its molecular formula is C₁₀H₁₃F₂NO₂, with a molecular weight of 217.21 g/mol for the free base and 253.67 g/mol for its hydrochloride salt .

Table 1: Molecular Properties

PropertyValueSource
IUPAC Name[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine
Molecular FormulaC₁₀H₁₃F₂NO₂
Molecular Weight (Free Base)217.21 g/mol
SMILESCOC₁=C(C=CC(=C₁)CN)OCC(F)F
InChIKeyJDRDMDNCTNQBBP-UHFFFAOYSA-N

The compound’s structure is characterized by electron-withdrawing fluorine atoms and electron-donating methoxy groups, creating a polarized aromatic system that may influence its reactivity and solubility. X-ray crystallography data is unavailable, but computational models suggest a planar benzene ring with substituents in para and meta positions .

Synthesis and Reaction Chemistry

The synthesis of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine typically involves multi-step nucleophilic substitution reactions. A common route begins with 4-hydroxy-3-methoxybenzaldehyde, which undergoes alkylation with 2,2-difluoroethyl bromide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the difluoroethoxy group. Subsequent reductive amination of the aldehyde group using sodium cyanoborohydride yields the primary amine .

Table 2: Synthetic Conditions

StepReaction TypeReagents/ConditionsYield
1Alkylation2,2-Difluoroethyl bromide, DMF, K₂CO₃65–72%
2Reductive AminationNaBH₃CN, NH₄OAc, MeOH58–64%

The choice of DMF as a solvent enhances nucleophilicity and stabilizes transition states, improving reaction efficiency. Side reactions, such as over-alkylation or hydrolysis of the difluoroethoxy group, are mitigated by controlled temperature (60–80°C) and anhydrous conditions .

Physicochemical Properties and Stability

The compound exhibits moderate solubility in polar solvents (e.g., methanol, DMF) but limited solubility in water (<1 mg/mL at 25°C). Its hydrochloride salt shows improved aqueous solubility due to ionic dissociation . Stability studies indicate decomposition at temperatures >150°C, with the difluoroethoxy group being susceptible to hydrolytic cleavage under strongly acidic or basic conditions .

CompoundSubstituentsMolecular WeightLogP (Predicted)
Target Compound-OCH₂CF₂H, -OCH₃, -CH₂NH₂217.211.82
4-(Difluoromethoxy)-3-methoxybenzylamine-OCF₂H, -OCH₃, -CH₂NH₂203.191.45
2,3-Difluoro-4-methoxybenzylamine-F, -F, -OCH₃, -CH₂NH₂173.161.12

The higher logP value of the target compound (1.82 vs. 1.45) suggests greater lipophilicity, which could enhance blood-brain barrier penetration .

Future Research Directions

  • Pharmacological Profiling: Radioligand binding assays to identify receptor targets.

  • Structure-Activity Relationships (SAR): Modifying the difluoroethoxy chain to optimize bioavailability.

  • Metabolic Studies: Investigating hepatic clearance pathways using microsomal assays.

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